AC-D-BPA-OH
CAS No.: 104504-42-9
Cat. No.: VC21537225
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104504-42-9 |
---|---|
Molecular Formula | C18H17NO4 |
Molecular Weight | 311.3 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid |
Standard InChI | InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1 |
Standard InChI Key | WLYJTWQCNXWBRA-MRXNPFEDSA-N |
Isomeric SMILES | CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES | CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structure
AC-D-BPA-OH is a compound with the molecular formula C18H17NO4 and an exact molecular mass of 311.11575802 . The compound is formally known as N-alpha-acetyl-p-benzoyl-D-phenylalanine, with several alternative nomenclatures recognized within the scientific community. These synonyms include:
-
AC-P-BZ-D-PHENYLALANINE
-
AC-P-BZ-D-PHE-OH
-
ACETYL-4-BENZOYL-D-PHENYLALANINE
-
AC-D-PHE(4-BZ)-OH
-
AC-D-PHE(4-BZO)-OH
The compound contains specific functional groups that contribute to its chemical behavior. Most notably, it possesses an acetylated amino acid structure with a benzoyl group attached to the phenyl ring of D-phenylalanine. The presence of these functional groups enables various chemical interactions including hydrogen bonding and potential reactivity at specific sites within the molecule.
The structural configuration of AC-D-BPA-OH includes one defined stereocenter , specifically at the alpha carbon of the phenylalanine residue. This stereochemistry is explicitly identified as the D-configuration in the compound name, distinguishing it from its potential L-isomer counterpart.
Physical and Chemical Properties
AC-D-BPA-OH exhibits distinctive physicochemical properties that define its behavior in various chemical environments. The compound possesses a molecular weight of 311.33 g/mol and demonstrates specific characteristics relevant to its potential applications and handling requirements .
Computed Physicochemical Parameters
Based on computational predictions and laboratory analyses, the following properties have been established for AC-D-BPA-OH:
Property | Value | Units |
---|---|---|
Molecular Weight | 311.33 | g/mol |
XLogP3 | 1.5 | - |
Hydrogen Bond Donor Count | 2 | - |
Hydrogen Bond Acceptor Count | 4 | - |
Rotatable Bond Count | 6 | - |
Topological Polar Surface Area | 83.5 | Ų |
Density (Predicted) | 1.241±0.06 | g/cm³ |
Boiling Point (Predicted) | 585.2±50.0 | °C |
Melting Point | 307.7 | °C |
Complexity | 434 | - |
Defined Atom Stereocenter Count | 1 | - |
These parameters provide crucial information regarding the compound's solubility profile, potential for membrane permeability, and general chemical behavior . The moderate XLogP3 value of 1.5 suggests a balance between hydrophilic and lipophilic properties, while the hydrogen bond donor and acceptor counts indicate potential for specific molecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume